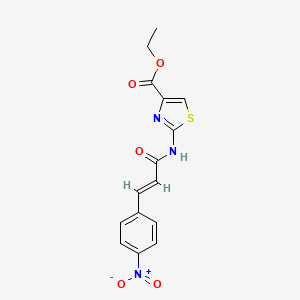
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol” is a chemical compound that contains a trifluoro group, a phenylsulfanyl group, and a propanol group. The (2S) indicates that it is a chiral molecule with a specific spatial arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoro group, the phenylsulfanyl group, and the propanol group onto a suitable starting molecule. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecule contains a trifluoro group, which is highly electronegative and would pull electron density towards itself. The phenylsulfanyl group is a sulfur-containing group attached to a phenyl ring, which could participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenylsulfanyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the trifluoro group could make the compound more resistant to reactions, while the phenylsulfanyl group could make it more reactive .Applications De Recherche Scientifique
Anti-viral Applications
The compound has been used in the design and synthesis of spirooxindole-based phenylsulfones, which have shown significant anti-viral applications towards COVID-19 . The one-pot multi-component [3+2] cycloaddition reaction approach was employed for the synthesis of these new materials .
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The compound can be used in direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Anti-cancer Applications
The compound has been evaluated for its in vitro anticancer activity by the National Cancer Institute (NCI, USA) against 60 human cancer cell lines representing nine tumor panels, including leukemia and melanoma, and cancers of the non-small cell lung, colon, central nervous system, ovarian, renal, prostate, and breast .
Drug Discovery
The compound’s ability to form sulfonyl fluorides has made it a valuable tool in drug discovery . Sulfonyl fluorides are versatile and reactive electrophiles that have been used in the development of covalent drugs .
Chemical Biology
In chemical biology, the compound is used in the synthesis of sulfonyl fluorides, which are used as probes to study protein function in living systems .
Materials Science
In materials science, the compound is used in the synthesis of sulfonyl fluorides, which have found applications in the development of new materials .
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXRBHWUYVMRH-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

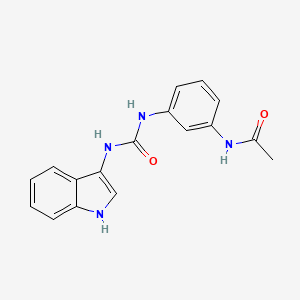
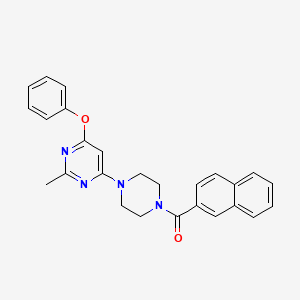

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)
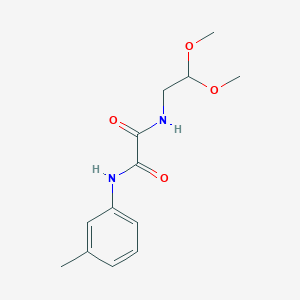
![2-(4-Fluorophenyl)sulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B3007781.png)
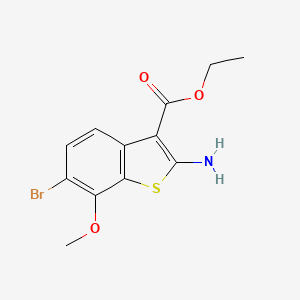

![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)
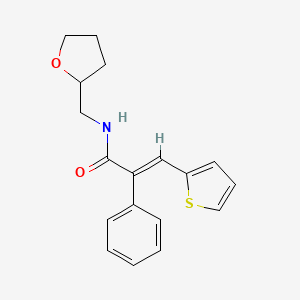
![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)
